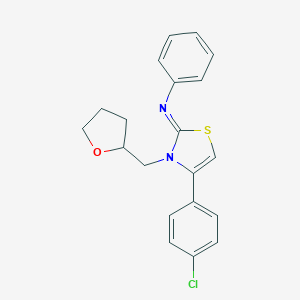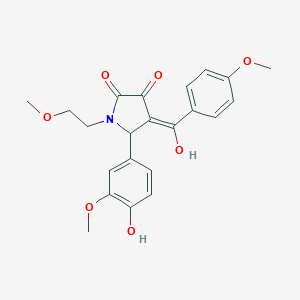![molecular formula C20H16N2OS B257707 3-[(FURAN-2-YL)METHYL]-N,4-DIPHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE](/img/structure/B257707.png)
3-[(FURAN-2-YL)METHYL]-N,4-DIPHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(FURAN-2-YL)METHYL]-N,4-DIPHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE is a complex organic compound with the molecular formula C26H20N2OS This compound features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(FURAN-2-YL)METHYL]-N,4-DIPHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE typically involves multi-step organic reactions. One common method includes the condensation of 2-furylmethylamine with 4-phenylthiazol-2-ylidene, followed by the introduction of the phenylamine group. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(FURAN-2-YL)METHYL]-N,4-DIPHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl or furyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenated solvents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Various substituted thiazole compounds.
Scientific Research Applications
3-[(FURAN-2-YL)METHYL]-N,4-DIPHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-[(FURAN-2-YL)METHYL]-N,4-DIPHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, altering their activity and leading to physiological effects.
Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-furylmethyl)-1-(2-methoxybenzoyl)-3-(3-pyridinyl)-1H-1,2,4-triazol-5-amine
- Tri(2-furyl)phosphine
- N-(2-furylmethyl)-4-[(1E)-3-oxo-3-{2-[3-(4-phenyl-1-piperazinyl)propanoyl]hydrazino}-1-propen-1-yl]benzenesulfonamide
Uniqueness
3-[(FURAN-2-YL)METHYL]-N,4-DIPHENYL-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE stands out due to its unique combination of the thiazole ring with furylmethyl and phenyl groups. This structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C20H16N2OS |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
3-(furan-2-ylmethyl)-N,4-diphenyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C20H16N2OS/c1-3-8-16(9-4-1)19-15-24-20(21-17-10-5-2-6-11-17)22(19)14-18-12-7-13-23-18/h1-13,15H,14H2 |
InChI Key |
XWPYBTBJWJOOAF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2CC4=CC=CO4 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2CC4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-(1,3-Dioxoisoindolin-2-yl)butanamido)-N-((tetrahydrofuran-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B257624.png)
![4-{[4-hydroxy-5-oxo-1-[2-(1-piperidinyl)ethyl]-2-(3-pyridinyl)-2,5-dihydro-1H-pyrrol-3-yl]carbonyl}-N,N-dimethylbenzenesulfonamide](/img/structure/B257626.png)
![5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B257628.png)
![5-(2,4-dichlorophenyl)-3-hydroxy-1-(2-methoxyethyl)-4-[(4-methoxy-3-methylphenyl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B257629.png)
![2-{[(4-butoxyphenyl)carbonyl]amino}-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B257630.png)
![N-(3-methoxypropyl)-2-[(thiophen-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B257631.png)
![2-{[(4-methoxyphenoxy)acetyl]amino}-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B257633.png)
![2-Methoxyethyl 4-[4-(allyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B257635.png)

methanone](/img/structure/B257641.png)

![2-[(3Z)-2-oxo-3-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B257647.png)
![6-imino-7-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B257651.png)
![N-cyclopentyl-7-(furan-2-ylmethyl)-6-imino-13-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B257652.png)
